molecular formula C13H22Cl2N2O2 B1429707 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride CAS No. 1423794-98-2

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride

Cat. No.: B1429707
CAS No.: 1423794-98-2
M. Wt: 309.2 g/mol
InChI Key: AWONCLGFKLZVPN-UHFFFAOYSA-N
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Description

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is a piperazine derivative characterized by a 2-methoxyphenyl substituent on the piperazine ring and an ethanol backbone in dihydrochloride salt form. Its dihydrochloride salt enhances solubility, a common feature in pharmaceuticals for improved bioavailability . This article compares the compound with similar piperazine-based drugs, focusing on structural, pharmacological, and physicochemical properties.

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-17-13-5-3-2-4-12(13)15-8-6-14(7-9-15)10-11-16;;/h2-5,16H,6-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWONCLGFKLZVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Arylation of Piperazine with 2-Methoxyphenyl Derivatives

This method involves the reaction of piperazine with 2-methoxyphenyl halides or equivalents to form 1-(2-methoxyphenyl)piperazine. The key steps are:

  • Step 1: Reaction of piperazine with 2-methoxyphenyl chloride or bromide under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperature (80–120°C).
  • Step 2: Purification of the N-arylated piperazine intermediate by crystallization or chromatography.

Introduction of the Ethan-1-ol Side Chain

  • Step 3: Alkylation of the N-arylated piperazine with 2-chloroethanol or ethylene oxide to introduce the ethan-1-ol moiety at the piperazine nitrogen. This reaction is typically conducted in an inert solvent (e.g., tetrahydrofuran or ethanol) under reflux conditions with a base such as sodium hydride or potassium carbonate.
  • Step 4: Isolation of the free base form of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol by extraction and purification.

Formation of the Dihydrochloride Salt

  • Step 5: Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or isopropanol) to form the dihydrochloride salt.
  • Step 6: Crystallization of the dihydrochloride salt by cooling or addition of anti-solvents such as diethyl ether, followed by filtration and drying under vacuum.
Step Reagents & Conditions Outcome Notes
1 Piperazine + 2-methoxyphenyl chloride, K2CO3, DMF, 100°C, 12 h 1-(2-methoxyphenyl)piperazine High yield (~85%), requires inert atmosphere
2 Purification by recrystallization Pure intermediate Solvent choice critical for purity
3 Intermediate + 2-chloroethanol, K2CO3, THF, reflux, 8 h 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol (free base) Moderate yield (~70%)
4 Extraction and drying Isolated free base Removal of unreacted materials
5 Free base + HCl (2 eq), ethanol, room temperature, 2 h Dihydrochloride salt Formation of stable crystalline salt
6 Crystallization, filtration, drying Final product Purity >98% by HPLC
  • The choice of solvent and base in the N-arylation step significantly affects the yield and purity. Polar aprotic solvents and mild bases favor selective mono-substitution.
  • Alkylation with 2-chloroethanol requires careful control of temperature and stoichiometry to minimize side reactions such as over-alkylation or polymerization.
  • The dihydrochloride salt formation improves the compound’s stability and handling properties, with crystallization conditions (temperature, solvent ratio) optimized to maximize purity and yield.
  • Activated carbon treatment during purification can remove colored impurities, enhancing the final product’s quality.
  • Vacuum drying at moderate temperatures (70–80°C) under reduced pressure (1–2 mmHg) ensures removal of residual solvents without decomposition.
Aspect N-Arylation + Alkylation Route Alternative Direct Substitution Route
Starting Materials Piperazine, 2-methoxyphenyl chloride, 2-chloroethanol Pre-functionalized piperazine derivatives
Reaction Complexity Multi-step, moderate complexity Potentially fewer steps but may require specialized reagents
Yield Overall 60–70% Variable, often lower without optimized conditions
Purification Recrystallization, activated carbon treatment Chromatography or crystallization
Scalability High, suitable for industrial scale Dependent on reagent availability
Salt Formation Straightforward with HCl Similar procedures

The preparation of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride is well-established through a two-step synthetic approach involving N-arylation of piperazine followed by alkylation with 2-chloroethanol. The final dihydrochloride salt is obtained by acid treatment and crystallization. Optimization of reaction conditions and purification steps is crucial to achieve high purity and yield. This method is robust and scalable, making it suitable for both laboratory synthesis and industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds containing piperazine moieties can exhibit antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine. Studies have shown that derivatives similar to 2-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride can enhance serotonergic activity, contributing to their antidepressant potential .

Anxiolytic Effects

The anxiolytic properties of piperazine derivatives are well-documented. The compound may interact with GABA receptors, leading to reduced anxiety levels. Experimental models have demonstrated that such compounds can significantly decrease anxiety-related behaviors in rodents .

Antihypoxemic Properties

The compound's structure suggests potential antihypoxemic activity, as indicated by related patents that explore piperazine derivatives for enhancing oxygen utilization in hypoxic conditions. This application is particularly relevant for conditions such as altitude sickness or chronic obstructive pulmonary disease (COPD) .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry synthesized various piperazine derivatives, including the target compound. Results indicated significant improvements in depressive symptoms in animal models when administered at specific dosages .

Case Study 2: Anxiolytic Effects

In a controlled trial assessing the anxiolytic properties of piperazine derivatives, subjects receiving the compound exhibited a marked reduction in anxiety levels compared to placebo groups. This suggests a promising avenue for further clinical exploration .

Comparative Analysis of Piperazine Derivatives

To provide a clearer understanding of the relative efficacy and applications of various piperazine derivatives, the following table summarizes key findings:

Compound NameApplication AreaMechanism of ActionReference
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-olAntidepressantSerotonin receptor modulation
N-{ω-[4-(2-methoxyphenyl)piperazin-1-YL]-ethyl}pyridAnxiolyticGABA receptor interaction
5-(4-substituted piperazinyl)alkyl quinolinesAntihypoxemicEnhanced oxygen utilization

Mechanism of Action

The mechanism of action of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride involves its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in regulating vascular tone and blood pressure. The compound acts as an antagonist, blocking the receptor’s activity and leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural differences among piperazine derivatives lie in substituents on the phenyl ring, backbone modifications, and salt forms. Below is a comparative analysis:

Compound Name Substituent on Piperazine Core Structure Salt Form Reference
Target Compound 2-Methoxyphenyl Ethanol Dihydrochloride
Hydroxyzine Dihydrochloride p-Chlorophenylbenzyl Ethoxyethanol Dihydrochloride
Fluphenazine Hydrochloride Trifluoromethyl phenothiazine Ethanol Dihydrochloride
Levocetirizine Dihydrochloride (4-Chlorophenyl)phenylmethyl Ethoxyacetic acid Dihydrochloride
Cetirizine Related Compound G (4-Chlorophenyl)phenylmethyl Ethanol Dihydrochloride
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)... 2-Methoxyphenyl Ethanone Free base

Biological Activity

2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride (commonly referred to as the compound) is a piperazine derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the molecular formula C13H22Cl2N2O2 and is characterized by its piperazine ring structure, which is known for its diverse biological activities. The presence of a methoxy group on the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. The activity of this compound may be attributed to:

  • Serotonin Receptor Modulation : Compounds in this class often exhibit affinity for serotonin receptors (5-HT), influencing mood and anxiety levels.
  • Dopamine Receptor Interaction : Similar compounds have shown dopaminergic activity, which may affect psychotropic effects and reward pathways.

Biological Activity Overview

The biological activity of the compound can be summarized in the following table:

Activity Type Effect Reference
Antidepressant ActivityPotential modulation of serotonin pathways
Antipsychotic PropertiesDopaminergic effects observed
Analgesic EffectsPossible pain relief through neuroreceptor interaction
Antimicrobial ActivityLimited studies indicate some antimicrobial properties

Pharmacological Studies

Several studies have explored the pharmacological implications of the compound:

  • Antidepressant Effects : A study demonstrated that related piperazine derivatives exhibited significant antidepressant-like effects in rodent models, suggesting that this compound may share similar properties.
  • Dopaminergic Activity : Research indicates that compounds with a piperazine backbone can act as dopamine receptor antagonists or agonists, which may contribute to their efficacy in treating conditions like schizophrenia or bipolar disorder.
  • Antimicrobial Studies : While less documented, preliminary findings suggest that the compound may exhibit some antimicrobial properties, particularly against Gram-positive bacteria. Further research is necessary to quantify these effects and understand the underlying mechanisms.

Case Study 1: Antidepressant Efficacy

In a controlled trial involving rodent models, administration of piperazine derivatives resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test. The study hypothesized that this effect was mediated through enhanced serotonergic transmission.

Case Study 2: Dopaminergic Interaction

A pharmacological assessment of similar compounds indicated that they could modulate dopamine receptor activity, leading to potential applications in treating psychotic disorders. This aligns with findings from studies on other piperazine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via piperazine alkylation using 2-methoxyphenylpiperazine and ethylene oxide derivatives. Key intermediates include O-alkylated precursors, which should be purified via column chromatography (silica gel, eluent: chloroform/methanol gradients). Intermediate characterization requires NMR (¹H/¹³C), mass spectrometry, and elemental analysis to confirm structural integrity . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ethanol, followed by recrystallization .

Q. How does solubility in aqueous and organic solvents impact experimental design for this compound?

  • Methodological Answer : The compound is freely soluble in water due to its dihydrochloride salt form but exhibits limited solubility in acetone or methylene chloride. For in vitro assays (e.g., receptor binding), prepare stock solutions in water (≥92 mg/mL) and dilute in buffered saline. For cell-based studies requiring organic solvents, use DMSO (≤20 mg/mL) with final concentrations <0.1% to avoid cytotoxicity .

Q. What receptor systems are targeted by this compound, and how are binding assays optimized?

  • Methodological Answer : The compound primarily interacts with serotonin (5-HT) receptors, particularly 5-HT₁A and 5-HT₂ subtypes. Radioligand binding assays using [³H]-8-OH-DPAT (5-HT₁A) or [³H]-ketanserin (5-HT₂) require membrane preparations from transfected HEK293 cells. Incubate at 25°C for 60 minutes, with nonspecific binding assessed using 10 µM WAY-100634. Data normalization to % inhibition and IC₅₀ calculations are performed using nonlinear regression (GraphPad Prism) .

Q. How can impurities and degradation products be profiled during synthesis?

  • Methodological Answer : Impurities (e.g., unreacted piperazine or alkylation byproducts) are monitored via HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Forced degradation studies (acid/base hydrolysis, oxidative stress) identify stability liabilities. LC-MS/MS with electrospray ionization (ESI+) confirms degradation product structures .

Advanced Research Questions

Q. How do structural modifications to the 2-methoxyphenyl or piperazine groups affect pharmacological activity?

  • Methodological Answer : Replace the 2-methoxy group with halogens (e.g., 2-fluorophenyl) or alkyl chains to assess steric/electronic effects on receptor affinity. Piperazine ring substitutions (e.g., 4-methylpiperazine) are synthesized via reductive amination. Comparative activity is evaluated using functional assays (e.g., cAMP inhibition for 5-HT₁A). QSAR modeling identifies critical substituent parameters (logP, polar surface area) .

Q. What strategies resolve enantiomeric impurities in chiral analogs of this compound?

  • Methodological Answer : Chiral resolution employs preparative HPLC with amylose-based columns (Chiralpak AD-H) and hexane/isopropanol mobile phases. Enantiomeric excess (ee) is quantified via chiral SFC (supercritical CO₂ with 2% ethanol modifier). Absolute configuration is confirmed by X-ray crystallography of co-crystals with tartaric acid derivatives .

Q. How does deuterium labeling enhance pharmacokinetic studies of this compound?

  • Methodological Answer : Deuterated analogs (e.g., d₄-labeling at ethoxy groups) are synthesized using deuterated ethylene oxide. LC-MS/MS with MRM (multiple reaction monitoring) tracks metabolite formation in plasma. Deuterium reduces metabolic cleavage rates, prolonging half-life (t₁/₂) in rodent models .

Q. What in vivo models are suitable for evaluating blood-brain barrier (BBB) penetration?

  • Methodological Answer : Use transgenic mice expressing human 5-HT receptors. Administer the compound intravenously (1 mg/kg) and measure brain/plasma ratios via LC-MS/MS at 15/30/60-minute intervals. Parallel in vitro BBB models (hCMEC/D3 monolayers) assess permeability (Papp) and efflux ratios .

Q. How are forced degradation studies designed to meet ICH guidelines for stability testing?

  • Methodological Answer : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) for 24–72 hours. Monitor degradation via UPLC-PDA (photodiode array) and quantify impurities against validated reference standards. Structural elucidation of major degradants uses high-resolution MSⁿ and NMR .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethan-1-ol dihydrochloride

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